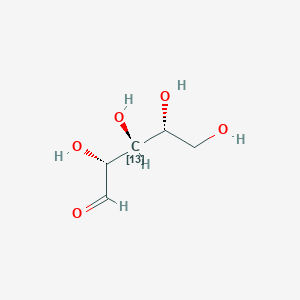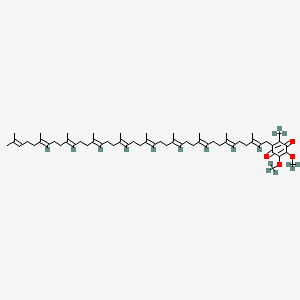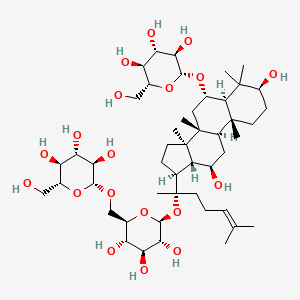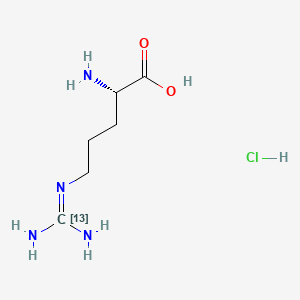
d-Ribose-3-13c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Ribose-3-13C: is a stable isotope-labeled form of d-Ribose, where the carbon-13 isotope is incorporated at the third carbon position. d-Ribose is a naturally occurring sugar that plays a crucial role in the energy production of cells, particularly as a component of adenosine triphosphate (ATP). The labeled version, this compound, is primarily used in scientific research to trace metabolic pathways and study biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of d-Ribose-3-13C typically involves the fermentation of glucose using microorganisms in a culture medium. The glucose used in this process is enriched with the carbon-13 isotope. The fermentation process is carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves the use of genetically modified microorganisms that can efficiently convert glucose to d-Ribose with high yield and specificity. The fermentation is carried out in bioreactors under optimized conditions to maximize the production of the labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions: d-Ribose-3-13C undergoes various chemical reactions, including:
Oxidation: d-Ribose can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: d-Ribose can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various substituted ribose derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: d-Ribose-3-13C is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules. It helps in understanding the metabolic pathways and the role of ribose in various biochemical processes .
Biology: In biological research, this compound is used to investigate the metabolism of ribose in cells and its role in energy production. It is also used to study the effects of ribose supplementation on cellular functions .
Medicine: this compound is used in clinical research to explore its potential benefits in treating conditions like chronic fatigue syndrome and heart disease. It helps in understanding how ribose supplementation can improve energy levels and cardiac function .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for pharmaceutical research. It is also used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
d-Ribose-3-13C exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. By providing an alternate source of 5-phospho-d-ribose 1-pyrophosphate, it enhances the recovery of ATP, thereby improving cellular energy levels. The labeled carbon-13 isotope allows researchers to trace the metabolic fate of ribose and study its role in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- d-Ribose-1-13C
- d-Ribose-2-13C
- d-Ribose-4-13C
- d-Ribose-5-13C
Comparison: While all these compounds are labeled forms of d-Ribose, the position of the carbon-13 isotope differs. This positional labeling allows for specific tracing of metabolic pathways and provides unique insights into the role of each carbon atom in biochemical processes. d-Ribose-3-13C is unique in that it specifically labels the third carbon, making it particularly useful for studies focused on the metabolic transformations involving this position .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5+1 |
Clé InChI |
PYMYPHUHKUWMLA-MNHXOTPASA-N |
SMILES isomérique |
C([C@H]([13C@H]([C@H](C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)





